molecular formula C24H26N2O5S2 B11170720 3-(benzylsulfonyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide

3-(benzylsulfonyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide

Cat. No.: B11170720
M. Wt: 486.6 g/mol
InChI Key: GBCILMZTYJQLAY-UHFFFAOYSA-N
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Description

N-{4-[(2-Phenylethyl)sulfamoyl]phenyl}-3-phenylmethanesulfonylpropanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfamoyl group and a phenylmethanesulfonyl group, making it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Phenylethyl)sulfamoyl]phenyl}-3-phenylmethanesulfonylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with 2-phenylethyl bromide to form N-{4-[(2-phenylethyl)sulfamoyl]phenyl}amine. This intermediate is then reacted with phenylmethanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Phenylethyl)sulfamoyl]phenyl}-3-phenylmethanesulfonylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

N-{4-[(2-Phenylethyl)sulfamoyl]phenyl}-3-phenylmethanesulfonylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[(2-Phenylethyl)sulfamoyl]phenyl}-3-phenylmethanesulfonylpropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(3-Methoxyphenyl)sulfamoyl]phenyl}acetamide
  • 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide

Uniqueness

N-{4-[(2-Phenylethyl)sulfamoyl]phenyl}-3-phenylmethanesulfonylpropanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H26N2O5S2

Molecular Weight

486.6 g/mol

IUPAC Name

3-benzylsulfonyl-N-[4-(2-phenylethylsulfamoyl)phenyl]propanamide

InChI

InChI=1S/C24H26N2O5S2/c27-24(16-18-32(28,29)19-21-9-5-2-6-10-21)26-22-11-13-23(14-12-22)33(30,31)25-17-15-20-7-3-1-4-8-20/h1-14,25H,15-19H2,(H,26,27)

InChI Key

GBCILMZTYJQLAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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